molecular formula C15H20N2O B12586115 1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 599177-43-2

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12586115
CAS No.: 599177-43-2
M. Wt: 244.33 g/mol
InChI Key: OPVNZWZNPMVZDF-UHFFFAOYSA-N
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Description

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

For example, the reaction of o-phenylenediamine with ethyl hex-1-enoate in the presence of a strong acid such as hydrochloric acid can yield the desired product. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrogenated derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(phenyl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a phenyl group instead of a hex-1-en-1-yl group, which may result in different chemical and biological properties.

    1-Methyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substituents, which can impart distinct chemical and biological properties. The hex-1-en-1-yl group provides a degree of unsaturation, which can affect the compound’s reactivity and potential interactions with other molecules. Additionally, the ethyl group can influence the compound’s solubility and overall stability.

Properties

CAS No.

599177-43-2

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-ethyl-3-hex-1-enylbenzimidazol-2-one

InChI

InChI=1S/C15H20N2O/c1-3-5-6-9-12-17-14-11-8-7-10-13(14)16(4-2)15(17)18/h7-12H,3-6H2,1-2H3

InChI Key

OPVNZWZNPMVZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN1C2=CC=CC=C2N(C1=O)CC

Origin of Product

United States

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